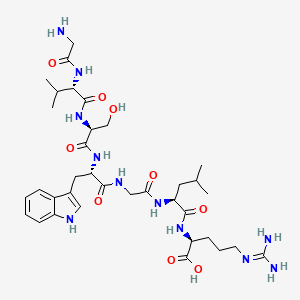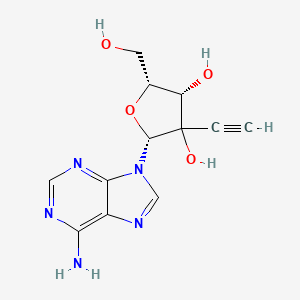
(2R,4S,5R)-2-(6-aminopurin-9-yl)-3-ethynyl-5-(hydroxymethyl)oxolane-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
化合物 (2R,4S,5R)-2-(6-氨基嘌呤-9-基)-3-乙炔基-5-(羟甲基)氧杂环戊烷-3,4-二醇 是一种合成的核苷类似物。它在结构上与天然存在的核苷有关,但经过修饰,包含一个乙炔基和一个羟甲基。由于其潜在的抗病毒和抗癌特性,该化合物在药物化学领域引起了极大的兴趣。
准备方法
合成路线和反应条件
合成 (2R,4S,5R)-2-(6-氨基嘌呤-9-基)-3-乙炔基-5-(羟甲基)氧杂环戊烷-3,4-二醇 通常涉及多个步骤:
起始原料: 合成从合适的糖衍生物开始,例如受保护的核糖或脱氧核糖。
糖基化: 糖衍生物与嘌呤碱(特别是6-氨基嘌呤)进行糖基化反应,形成核苷中间体。
保护和脱保护:
乙炔化: 通过Sonogashira偶联反应在糖部分的3位引入乙炔基。
羟甲基化: 通过羟甲基化反应在5位引入羟甲基。
工业生产方法
该化合物的工业生产可能涉及优化合成路线,以最大限度地提高产率和纯度,同时降低成本和环境影响。这可能包括使用连续流动反应器、先进的纯化技术和绿色化学原理。
化学反应分析
反应类型
(2R,4S,5R)-2-(6-氨基嘌呤-9-基)-3-乙炔基-5-(羟甲基)氧杂环戊烷-3,4-二醇: 可以发生多种化学反应,包括:
氧化: 在适当的条件下,羟甲基可以被氧化成羧基。
还原: 可以使用氢化反应将乙炔基还原成乙基。
取代: 嘌呤碱上的氨基可以参与亲核取代反应。
常用试剂和条件
氧化: 可以使用高锰酸钾或三氧化铬等试剂。
还原: 钯碳(Pd/C)在氢气存在下的催化剂。
取代: 烷基卤化物或酰氯等亲核试剂。
主要产物
氧化: 形成羧酸衍生物。
还原: 形成乙基取代的核苷。
取代: 形成各种取代的嘌呤衍生物。
科学研究应用
(2R,4S,5R)-2-(6-氨基嘌呤-9-基)-3-乙炔基-5-(羟甲基)氧杂环戊烷-3,4-二醇: 具有多种科学研究应用:
化学: 用作合成更复杂分子的结构单元。
生物学: 研究其与酶和核酸的相互作用。
医学: 研究其作为抗病毒和抗癌药物的潜力。
工业: 在药物和诊断工具的开发中可能应用。
作用机制
该化合物通过模拟天然核苷并掺入核酸来发挥作用。这可能导致抑制病毒复制或诱导癌细胞凋亡。分子靶标包括参与DNA合成和修复的病毒聚合酶和细胞酶。
相似化合物的比较
(2R,4S,5R)-2-(6-氨基嘌呤-9-基)-3-乙炔基-5-(羟甲基)氧杂环戊烷-3,4-二醇: 由于其特定的结构修饰而独一无二。类似的化合物包括:
2',3'-二脱氧肌苷: 在2'和3'位置缺少羟基。
2',3'-二脱氢-2',3'-二脱氧胸腺嘧啶: 在2'和3'位置之间包含一个双键。
3'-叠氮-3'-脱氧胸腺嘧啶: 在3'位置包含一个叠氮基团。
这些化合物在特定的官能团和生物活性方面有所不同,突出了 (2R,4S,5R)-2-(6-氨基嘌呤-9-基)-3-乙炔基-5-(羟甲基)氧杂环戊烷-3,4-二醇 的独特性。
属性
分子式 |
C12H13N5O4 |
|---|---|
分子量 |
291.26 g/mol |
IUPAC 名称 |
(2R,4S,5R)-2-(6-aminopurin-9-yl)-3-ethynyl-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H13N5O4/c1-2-12(20)8(19)6(3-18)21-11(12)17-5-16-7-9(13)14-4-15-10(7)17/h1,4-6,8,11,18-20H,3H2,(H2,13,14,15)/t6-,8+,11-,12?/m1/s1 |
InChI 键 |
GLMZHZQENASCGE-FMSDMSHPSA-N |
手性 SMILES |
C#CC1([C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O)O |
规范 SMILES |
C#CC1(C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12394953.png)
![(2S)-2-[(2,6-dimethylbenzoyl)amino]-3-[4-[3-(pyridin-2-ylamino)propoxy]phenyl]propanoic acid](/img/structure/B12394959.png)
![(3R,6S,8R,12R,15R,16R,18S)-15-[(2R,5R)-5,6-dihydroxy-6-methyl-4-oxoheptan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one](/img/structure/B12394965.png)
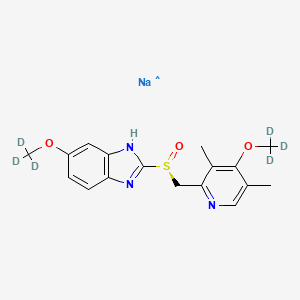
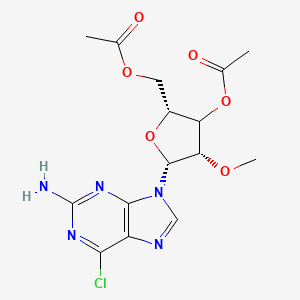
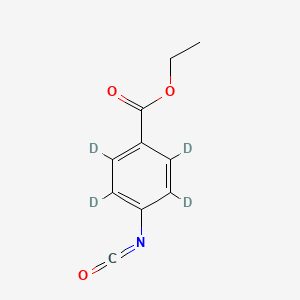
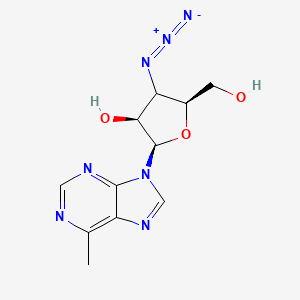



![tetrapotassium;2-[4-[bis(carboxylatomethyl)amino]-3-(carboxylatomethoxy)phenyl]-1H-indole-6-carboxylate](/img/structure/B12395005.png)

![N-[1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12395012.png)
